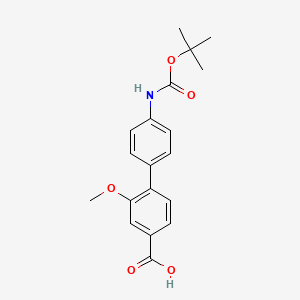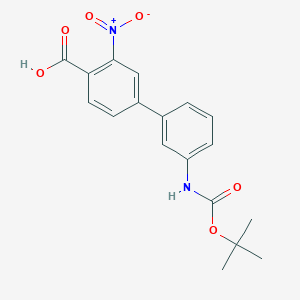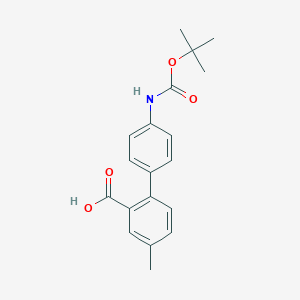
4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid (4-BOC-MAPB) is a versatile, small molecule reagent used in a variety of lab experiments. It is a highly hydrophobic material that is used as a substrate for various enzymes, as a reagent in organic synthesis, and as a model compound for studying the mechanism of action of various enzymes. 4-BOC-MAPB has a number of advantages and limitations when it comes to its use in laboratory experiments, and its mechanism of action and biochemical and physiological effects are important to consider when deciding what applications to use it for.
Applications De Recherche Scientifique
4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% is a versatile reagent that has numerous applications in scientific research. It is often used as a substrate for various enzymes, including proteases, phosphatases, and kinases. It can also be used as a model compound to study the mechanism of action of enzymes. In addition, 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% is used in organic synthesis as a protecting group for amines and phenols.
Mécanisme D'action
The mechanism of action of 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% is not well understood. However, it is believed that the compound binds to the active site of the enzyme, which then catalyzes the hydrolysis of the 4-BOC group. This results in the release of the aminophenol and the formation of a new bond between the 3-methoxybenzoic acid and the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% are not well understood. However, it is believed that the compound may interact with certain proteins and enzymes in the body, which could lead to changes in the body's metabolism and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% has several advantages and limitations when it comes to its use in laboratory experiments. One of the main advantages of 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% is its stability in aqueous solution, which makes it ideal for use in enzymatic reactions. Additionally, 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% is relatively inexpensive and can be easily synthesized. However, the compound is highly hydrophobic, which can make it difficult to work with in certain applications. Additionally, the compound is not very soluble in organic solvents, which can limit its use in certain organic synthesis reactions.
Orientations Futures
There are a number of potential future directions for 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95%. One possibility is to use the compound as a substrate for the development of new enzymes, such as those involved in the metabolism of drugs or other compounds. Additionally, 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% could be used to study the mechanisms of action of enzymes, such as those involved in the processing of proteins. Additionally, the compound could be used in the development of new drugs or as a model compound for the study of biochemical and physiological processes. Finally, 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% could be used as a reagent in organic synthesis reactions, such as the synthesis of peptides or other compounds.
Méthodes De Synthèse
The synthesis of 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% is relatively straightforward and involves the reaction of 4-BOC-aminophenol with 3-methoxybenzoic acid. The reaction is typically carried out in aqueous solution at room temperature. The resulting product is a white, crystalline solid that has a melting point of around 160°C.
Propriétés
IUPAC Name |
3-methoxy-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-14-8-5-12(6-9-14)15-10-7-13(17(21)22)11-16(15)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNBOIDVEOWHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














